molecular formula C20H16FN3O2 B2852912 N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}-2-(1H-indol-3-yl)acetamide CAS No. 1775329-42-4

N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}-2-(1H-indol-3-yl)acetamide

Cat. No. B2852912
CAS RN: 1775329-42-4
M. Wt: 349.365
InChI Key: NJFCPRPRQIAKES-UHFFFAOYSA-N
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Description

“N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}-2-(1H-indol-3-yl)acetamide” is a chemical compound with the molecular formula C20H16FN3O2 . It is a bioactive aromatic compound containing the indole nucleus, which is found in many important synthetic drug molecules .


Molecular Structure Analysis

The molecular structure of this compound consists of an indole nucleus, a fluorophenyl group, and an isoxazolyl group . Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Therefore, this compound, being an indole derivative, could also be a subject of future research in the field of medicinal chemistry.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

One study revealed that a compound with an indole scaffold induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}-2-(1H-indol-3-yl)acetamide might interact with its targets in a similar way, leading to changes in cell cycle progression and protein polymerization.

Biochemical Pathways

Indole derivatives are known to affect a broad range of biological activities . This suggests that this compound might influence multiple biochemical pathways, leading to downstream effects such as the inhibition of viral replication, inflammation, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Based on the known effects of indole derivatives, it can be inferred that this compound might induce apoptosis, arrest cell cycle progression, inhibit protein polymerization, and exert antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .

properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-4-yl]methyl]-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c21-16-7-5-13(6-8-16)20-15(12-24-26-20)11-23-19(25)9-14-10-22-18-4-2-1-3-17(14)18/h1-8,10,12,22H,9,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFCPRPRQIAKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=C(ON=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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